4-[(1-cyclohexanecarbonylpiperidin-3-yl)oxy]pyrimidine
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Overview
Description
4-[(1-cyclohexanecarbonylpiperidin-3-yl)oxy]pyrimidine is a chemical compound known for its unique structure and potential applications in various scientific fields. It consists of a pyrimidine ring attached to a piperidine moiety, which is further connected to a cyclohexane carbonyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
“Cyclohexyl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Compounds with this structure often interact with various types of receptors in the body, such as G protein-coupled receptors or ion channels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclohexanecarbonylpiperidin-3-yl)oxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine compound under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, where the piperidine moiety is introduced to the pyrimidine ring. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(1-cyclohexanecarbonylpiperidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrimidine moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-[(1-cyclohexanecarbonylpiperidin-3-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various materials.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.
Piperidine Derivatives: Compounds like 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amines.
Uniqueness
4-[(1-cyclohexanecarbonylpiperidin-3-yl)oxy]pyrimidine is unique due to its specific combination of a pyrimidine ring with a piperidine moiety and a cyclohexane carbonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclohexyl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(13-5-2-1-3-6-13)19-10-4-7-14(11-19)21-15-8-9-17-12-18-15/h8-9,12-14H,1-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPEVDIAGGBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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